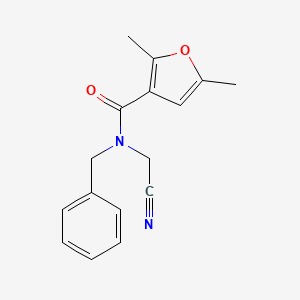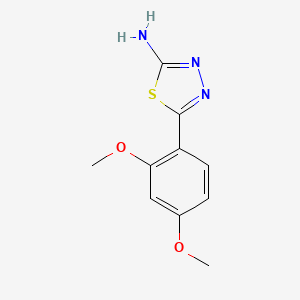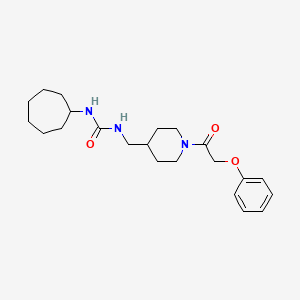
1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C22H33N3O3. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 387.524. More specific physical and chemical properties would require further experimental analysis.Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas explored the design of novel acetylcholinesterase inhibitors. The research aimed to optimize the spacer length between pharmacophoric units, demonstrating that conformational flexibility can achieve high inhibitory activities. This suggests potential applications in the development of drugs targeting neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
Research on 1,3-disubstituted ureas with a piperidyl moiety identified novel inhibitors of soluble epoxide hydrolase (sEH), indicating significant pharmacokinetic improvements and efficacy in reducing inflammatory pain. This underscores the therapeutic potential of structurally related ureas in managing chronic pain and inflammation (Rose et al., 2010).
Conformational Studies and Drug Development
The synthesis and study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine revealed insights into their structural and conformational characteristics. These findings may inform the design of novel compounds with specific pharmacological activities, enhancing drug discovery efforts (Iriepa et al., 1997).
Development of Cyclic Dipeptidyl Ureas
The creation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This research opens avenues for developing pseudopeptidic compounds, potentially useful in therapeutic applications targeting specific protein interactions (Sañudo et al., 2006).
Piperidine Alkaloids Synthesis
A study on trans-6-Aminocyclohept-3-enols as polyfunctionalized chiral building blocks for piperidine alkaloids synthesis highlights the potential of urea derivatives in synthesizing complex organic molecules. These building blocks could facilitate the development of new drugs by providing access to diverse alkaloid structures (Celestini et al., 2002).
Wirkmechanismus
The mechanism of action of piperidine derivatives is diverse and depends on their specific structure and the biological system they interact with . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNXWTLCRLJBJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
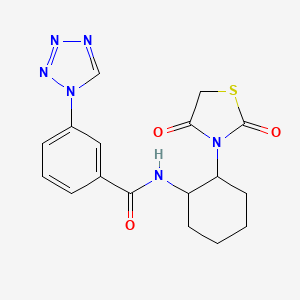
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
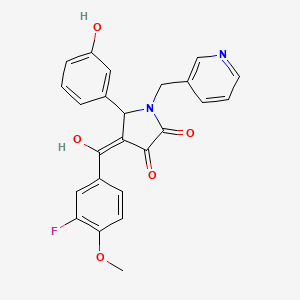

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)
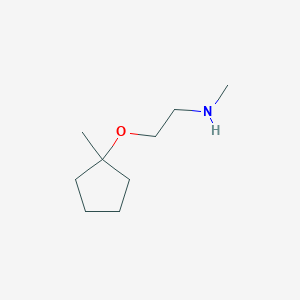

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)
